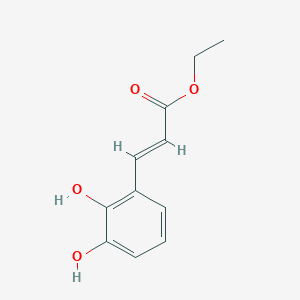
1,4-Dihydropyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydropyridine-4-carboxylic acid, also known as DHP, is a chemical compound that belongs to the family of pyridine derivatives. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
作用機序
The mechanism of action of 1,4-Dihydropyridine-4-carboxylic acid is not fully understood, but it is believed to act as a calcium channel blocker. 1,4-Dihydropyridine-4-carboxylic acid has been shown to inhibit the influx of calcium ions into cells, which can lead to the relaxation of smooth muscle and the reduction of blood pressure. 1,4-Dihydropyridine-4-carboxylic acid has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1,4-Dihydropyridine-4-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure, improve endothelial function, and reduce oxidative stress. 1,4-Dihydropyridine-4-carboxylic acid has also been shown to have anti-inflammatory and anti-tumor properties. In addition, 1,4-Dihydropyridine-4-carboxylic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1,4-Dihydropyridine-4-carboxylic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and can be easily stored. However, 1,4-Dihydropyridine-4-carboxylic acid has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with. It is also sensitive to light and heat, which can affect its stability.
将来の方向性
There are several future directions for research on 1,4-Dihydropyridine-4-carboxylic acid. One area of research is the development of new synthesis methods for 1,4-Dihydropyridine-4-carboxylic acid that are more efficient and environmentally friendly. Another area of research is the development of new applications for 1,4-Dihydropyridine-4-carboxylic acid, such as in the treatment of neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action of 1,4-Dihydropyridine-4-carboxylic acid and its potential therapeutic effects.
合成法
There are several methods for synthesizing 1,4-Dihydropyridine-4-carboxylic acid, including the Hantzsch reaction, the Bohlmann-Rahtz reaction, and the Biginelli reaction. The Hantzsch reaction is the most commonly used method for synthesizing 1,4-Dihydropyridine-4-carboxylic acid, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine in the presence of a catalyst. The Bohlmann-Rahtz reaction is another popular method for synthesizing 1,4-Dihydropyridine-4-carboxylic acid, which involves the reaction of an aldehyde, a β-ketoester, and an alkyl or aryl isocyanide in the presence of a catalyst. The Biginelli reaction is a three-component reaction that involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst.
科学的研究の応用
1,4-Dihydropyridine-4-carboxylic acid has been widely used in scientific research due to its unique chemical and physical properties. It has been used as a precursor for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. For example, 1,4-Dihydropyridine-4-carboxylic acid has been used as a precursor for the synthesis of calcium channel blockers, which are used to treat hypertension and angina. 1,4-Dihydropyridine-4-carboxylic acid has also been used as a precursor for the synthesis of insecticides, herbicides, and fungicides. In addition, 1,4-Dihydropyridine-4-carboxylic acid has been used as a building block for the synthesis of polymers, dyes, and pigments.
特性
CAS番号 |
182301-56-0 |
|---|---|
製品名 |
1,4-Dihydropyridine-4-carboxylic acid |
分子式 |
C6H7NO2 |
分子量 |
125.13 g/mol |
IUPAC名 |
1,4-dihydropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H7NO2/c8-6(9)5-1-3-7-4-2-5/h1-5,7H,(H,8,9) |
InChIキー |
KMEQEVKQSUNMCH-UHFFFAOYSA-N |
SMILES |
C1=CNC=CC1C(=O)O |
正規SMILES |
C1=CNC=CC1C(=O)O |
同義語 |
4-Pyridinecarboxylicacid,1,4-dihydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)
![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)






![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)
![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)

![[2-(Methylamino)pyridin-4-yl]methanol](/img/structure/B69229.png)
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)
